molecular formula C10H13F2N B1451896 1-(2,5-Difluorophenyl)-2-methylpropylamine CAS No. 1021085-46-0

1-(2,5-Difluorophenyl)-2-methylpropylamine

Cat. No.: B1451896
CAS No.: 1021085-46-0
M. Wt: 185.21 g/mol
InChI Key: AFVSTEJHXZFPGN-UHFFFAOYSA-N
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Description

1-(2,5-Difluorophenyl)-2-methylpropylamine is an organic compound that belongs to the class of amines It features a difluorophenyl group attached to a methylpropylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,5-Difluorophenyl)-2-methylpropylamine can be synthesized through several methods. One common approach involves the reaction of 2,5-difluorobenzaldehyde with a suitable amine under reductive amination conditions. This process typically employs a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Difluorophenyl)-2-methylpropylamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Imines, nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(2,5-Difluorophenyl)-2-methylpropylamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2,5-Difluorophenyl)-2-methylpropylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit enzyme function by occupying the active site or alter receptor signaling pathways by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,5-Difluorophenyl)-3-methylpropylamine
  • 1-(2,5-Difluorophenyl)-2-ethylpropylamine
  • 1-(2,4-Difluorophenyl)-2-methylpropylamine

Uniqueness

1-(2,5-Difluorophenyl)-2-methylpropylamine is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of two fluorine atoms at the 2 and 5 positions of the phenyl ring can enhance the compound’s stability and alter its electronic properties, making it distinct from other similar compounds.

Biological Activity

1-(2,5-Difluorophenyl)-2-methylpropylamine (DFPMPA) is a compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. Its fluorinated phenyl group may influence its pharmacokinetic and pharmacodynamic profiles, making it a candidate for various therapeutic applications.

  • Chemical Formula : C10H13F2N
  • CAS Number : 1021085-46-0
  • Molecular Weight : 187.22 g/mol

The biological activity of DFPMPA is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The difluorophenyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. The compound may act as an enzyme inhibitor or receptor modulator, affecting various cellular signaling pathways.

1. Anticancer Properties

Research indicates that DFPMPA has shown promise in inhibiting the growth of cancer cell lines. A study involving colorectal cancer cell lines demonstrated that DFPMPA could sensitize cells to Kinesin-5 inhibitors, suggesting a role in enhancing the efficacy of existing anticancer therapies .

2. Enzyme Inhibition

DFPMPA has been investigated for its potential as an enzyme inhibitor. The presence of the difluorophenyl moiety can significantly alter the binding affinity of the compound to target enzymes, which is crucial for its activity. Studies have shown that fluorinated compounds often exhibit improved metabolic stability and altered pharmacokinetic properties compared to their non-fluorinated counterparts .

3. Neuropharmacological Effects

Fluorinated compounds like DFPMPA are being explored for their neuropharmacological effects, particularly in modulating neurotransmitter systems. The structural characteristics of DFPMPA may allow it to interact with neurotransmitter receptors, potentially leading to applications in treating neurological disorders.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of growth in colorectal cancer cells
Enzyme InhibitionPotential modulation of enzyme activity
NeuropharmacologyInteraction with neurotransmitter systems

Case Study: Colorectal Cancer

In a controlled study involving multiple colorectal cancer cell lines, DFPMPA was tested alongside Kinesin-5 inhibitors. The results indicated that DFPMPA not only inhibited cell proliferation but also enhanced the sensitivity of the cancer cells to treatment with Kinesin-5 inhibitors. This suggests a potential combinatorial approach in cancer therapy where DFPMPA could be used to improve treatment outcomes .

Pharmacokinetics and ADME Profile

The pharmacokinetic profile of DFPMPA has not been extensively documented; however, the incorporation of fluorine is known to affect absorption, distribution, metabolism, and excretion (ADME) properties favorably. Studies suggest that fluorinated compounds often exhibit enhanced metabolic stability and altered distribution characteristics compared to their non-fluorinated analogs .

Properties

IUPAC Name

1-(2,5-difluorophenyl)-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2N/c1-6(2)10(13)8-5-7(11)3-4-9(8)12/h3-6,10H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVSTEJHXZFPGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=C(C=CC(=C1)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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